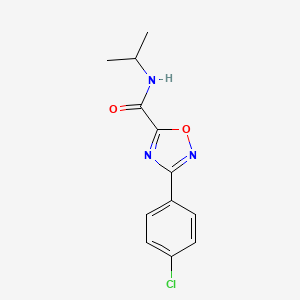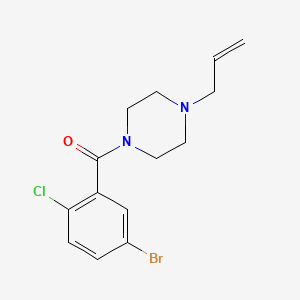
3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as CPI-455, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are known to play a role in the regulation of gene expression, and their dysregulation has been implicated in various diseases. By inhibiting HDACs, 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can alter gene expression and affect various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid beta and alpha-synuclein in Alzheimer's disease and Parkinson's disease, respectively, and improve cognitive function in animal models of these diseases. 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide for lab experiments is its specificity for HDAC enzymes, which allows for targeted effects on gene expression. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for therapeutic effects.
Zukünftige Richtungen
Future research on 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide could focus on optimizing its potency and selectivity for HDAC enzymes, as well as investigating its potential applications in other diseases. Additionally, further studies could explore the potential synergistic effects of 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide with other drugs or therapies.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-chlorobenzoyl chloride with N-isopropyl-1,2,4-oxadiazole-5-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has shown promising results in various scientific research studies. It has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In Alzheimer's disease and Parkinson's disease, 3-(4-chlorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been found to reduce the accumulation of amyloid beta and alpha-synuclein, respectively, which are known to contribute to the progression of these diseases.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKDFVLDKUTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5397432.png)
![N-(4-{[3-(3,5-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5397449.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5397450.png)
![4-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5397451.png)
![3,5-dichloro-N,4-dimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B5397452.png)
![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5397458.png)

![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397500.png)
![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)

